(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(1H-indol-3-yl)propanoate
CAS No.:
Cat. No.: VC16249703
Molecular Formula: C25H29N3O5
Molecular Weight: 451.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H29N3O5 |
|---|---|
| Molecular Weight | 451.5 g/mol |
| IUPAC Name | methyl 3-(1H-indol-3-yl)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate |
| Standard InChI | InChI=1S/C25H29N3O5/c1-16(2)22(28-25(31)33-15-17-9-5-4-6-10-17)23(29)27-21(24(30)32-3)13-18-14-26-20-12-8-7-11-19(18)20/h4-12,14,16,21-22,26H,13,15H2,1-3H3,(H,27,29)(H,28,31) |
| Standard InChI Key | GMCXBLPYMWJNTF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is methyl (2S)-3-(1H-indol-3-yl)-2-[(2S)-2-({[(benzyloxy)carbonyl]amino})methylbutanamido]propanoate. Its molecular formula is C₃₁H₃₆N₄O₆, with a molecular weight of 584.65 g/mol (calculated using PubChem’s molecular weight algorithm) .
Stereochemical Configuration
The compound contains two stereogenic centers:
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C2 (S-configuration): Adjacent to the indole moiety.
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C3 (S-configuration): Part of the 3-methylbutanamido group.
This stereochemistry is critical for its interactions with biological targets, such as enzymes or receptors .
Structural Components
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Benzyloxycarbonyl (Cbz) group: A protective group preventing unwanted side reactions during peptide synthesis.
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3-Methylbutanamido moiety: Derived from valine, contributing hydrophobicity and structural rigidity.
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Tryptophan methyl ester: Features an indole ring, enabling π-π stacking interactions in biological systems .
Table 1: Key Structural and Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₁H₃₆N₄O₆ | Calculated |
| Molecular Weight | 584.65 g/mol | |
| Stereochemistry | (2S,3S) | |
| Protective Group | Benzyloxycarbonyl (Cbz) |
Synthesis and Preparation
Synthetic Routes
The synthesis involves sequential peptide coupling and protective group strategies:
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Cbz Protection of Valine:
Valine is treated with benzyl chloroformate in alkaline conditions to form Cbz-valine . -
Activation and Coupling:
Cbz-valine is activated using carbodiimide reagents (e.g., DCC) and coupled to tryptophan methyl ester . -
Deprotection (Optional):
The Cbz group is removed via hydrogenolysis (H₂/Pd-C) for further functionalization .
Industrial-Scale Production
Industrial synthesis employs automated solid-phase peptide synthesizers (SPPS) and high-performance liquid chromatography (HPLC) for purification. Yields typically exceed 70% under optimized conditions .
Table 2: Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Protection | Cbz-Cl, NaOH, 0°C | Amino group protection |
| Coupling | DCC, HOBt, DMF, RT | Peptide bond formation |
| Purification | HPLC (Acetonitrile/Water gradient) | Isolation of target compound |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to hydrophobic indole and Cbz groups .
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions.
Spectroscopic Data
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IR Spectroscopy:
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NMR (¹H):
Applications in Scientific Research
Peptide Chemistry
The compound serves as a building block for synthesizing complex peptides, particularly those requiring stereochemical precision. Its Cbz group allows selective deprotection, enabling sequential coupling strategies .
Drug Development
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Enzyme Inhibitors: The indole moiety mimics tryptophan residues in enzyme active sites, making it useful for designing protease inhibitors .
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Anticancer Agents: Derivatives show preliminary activity against tyrosine kinase receptors in vitro .
Material Science
Used in developing peptide-based hydrogels, where the indole group facilitates self-assembly via π-stacking interactions .
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